2-(Dimethylamino)pyridine-3-thiol 2-(Dimethylamino)pyridine-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066585
InChI: InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

2-(Dimethylamino)pyridine-3-thiol

CAS No.:

Cat. No.: VC18066585

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)pyridine-3-thiol -

Specification

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name 2-(dimethylamino)pyridine-3-thiol
Standard InChI InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3
Standard InChI Key GNFLAPCNSBEYOI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=CC=N1)S

Introduction

Key Findings

2-(Dimethylamino)pyridine-3-thiol (C₇H₁₀N₂S) is a heterocyclic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. With a molecular weight of 154.24 g/mol, this compound exhibits unique physicochemical properties, including nucleophilic reactivity and tautomeric equilibria . Its synthesis leverages both classical organic transformations and modern catalytic methods , enabling applications in catalysis, drug delivery systems, and polymer chemistry . Recent studies highlight its potential in nanotechnology and biomedicine, particularly in gold nanoparticle (AuNP) functionalization .

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a pyridine backbone with two functional groups:

  • Dimethylamino group (-N(CH₃)₂) at position 2, contributing electron-donating effects.

  • Thiol group (-SH) at position 3, enabling nucleophilic and redox activity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₀N₂S
Molecular Weight154.24 g/mol
CAS Number2229280-33-3
Tautomeric FormThiol-thione equilibrium

Tautomeric Behavior

The thiol group participates in a tautomeric equilibrium with its thione form, influenced by solvent polarity. Computational studies on analogous pyridinethiols reveal that the thione form (C=S) is thermodynamically favored in non-polar solvents due to resonance stabilization . For 2-(dimethylamino)pyridine-3-thiol, this equilibrium is critical for its reactivity in nucleophilic substitutions .

Synthesis and Manufacturing Processes

Classical Synthetic Routes

Two primary strategies dominate its synthesis:

  • Functional Group Modification:

    • Starting from 3-mercaptopyridine, introduce the dimethylamino group via nucleophilic substitution using dimethylamine .

    • Yield: ~60–70% under optimized conditions .

  • Protection-Deprotection Approach:

    • Step 1: Protect the thiol group with a trityl (S-trityl) moiety to prevent oxidation during subsequent reactions .

    • Step 2: Introduce the dimethylamino group via alkylation or amination.

    • Step 3: Deprotect the thiol using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) .

    • Yield: ~80% for multi-step sequences .

Table 2: Comparison of Synthesis Methods

MethodAdvantagesLimitations
Direct SubstitutionFewer steps, cost-effectiveLow regioselectivity
Protection-DeprotectionHigh purity, controlled stepsRequires hazardous reagents

Catalytic Innovations

Recent patents describe using zinc chloride (ZnCl₂) as a catalyst to enhance the coupling efficiency between 4-chloropyridine derivatives and dimethylamine . This method reduces reaction times from 24 hours to 6 hours while maintaining yields above 75% .

Physicochemical Properties

Thermal Stability

  • Boiling Point: Estimated >200°C based on analogous pyridinethiols .

  • Flash Point: ~71°C (similar to pyridine-3-thiol) .

Solubility and Reactivity

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol.

  • Nucleophilicity: The thiol group (-SH) exhibits strong nucleophilic character, reacting with electrophiles like alkyl halides and epoxides .

Chemical Reactivity and Mechanisms

Thiol-Based Reactions

  • Thioether Formation: Reacts with alkyl halides (R-X) to form stable thioethers (R-S-C₇H₉N₂).

    C₇H₁₀N₂S + R-X → C₇H₉N₂S-R + HX\text{C₇H₁₀N₂S + R-X → C₇H₉N₂S-R + HX}
  • Oxidation: Converts to disulfides (R-S-S-R) in the presence of oxidizing agents like H₂O₂.

Catalytic Activity

In epoxy-thiol polymerization, the dimethylamino group acts as a base, accelerating the ring-opening of epoxides . This property is exploited in adhesives and coatings with delayed curing profiles .

Applications in Scientific Research

Nanotechnology

  • AuNP Functionalization: Thiol groups bind to gold surfaces, enabling the creation of drug-loaded nanoparticles for targeted therapies .

  • Polymer Networks: Serves as a crosslinker in thiol-ene click reactions, producing mechanically stable hydrogels .

Organic Synthesis

  • Nucleophilic Catalyst: Enhances acylation and phosphorylation reactions by activating electrophilic substrates.

Recent Advances and Future Directions

  • Green Synthesis: Exploring biocatalytic routes using engineered enzymes .

  • Drug Delivery: Optimizing AuNP conjugates for cancer therapeutics .

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